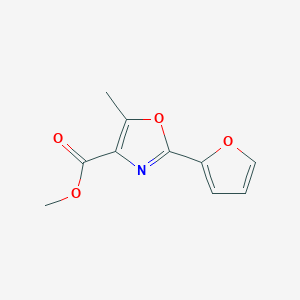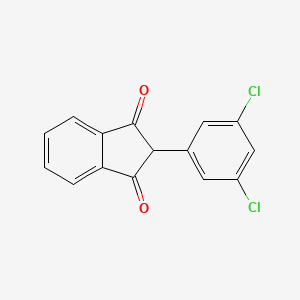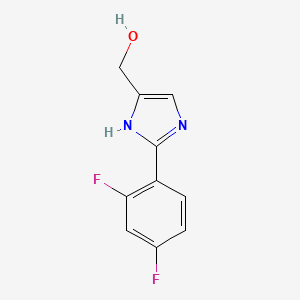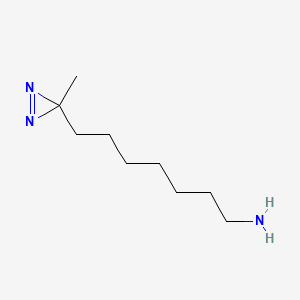
1-Boc-4-(2-chloro-5-methoxybenzyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-4-(2-chloro-5-methoxybenzyl)piperidine is a chemical compound with the molecular formula C17H26ClNO3. It is a derivative of piperidine, a six-membered heterocyclic amine, and is often used as an intermediate in organic synthesis. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical reactions.
Méthodes De Préparation
The synthesis of 1-Boc-4-(2-chloro-5-methoxybenzyl)piperidine typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine, 2-chloro-5-methoxybenzyl chloride, and di-tert-butyl dicarbonate.
Reaction Conditions: The piperidine is first reacted with di-tert-butyl dicarbonate to introduce the Boc protecting group. This reaction is usually carried out in the presence of a base such as triethylamine.
Substitution Reaction: The Boc-protected piperidine is then subjected to a nucleophilic substitution reaction with 2-chloro-5-methoxybenzyl chloride. This step typically requires a polar aprotic solvent like dimethylformamide (DMF) and a base such as potassium carbonate to facilitate the reaction.
Industrial production methods for this compound would follow similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
1-Boc-4-(2-chloro-5-methoxybenzyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Deprotection: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid, to yield the free amine.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Boc-4-(2-chloro-5-methoxybenzyl)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the interactions of piperidine derivatives with biological targets, such as enzymes and receptors.
Medicine: It serves as a building block in the development of potential therapeutic agents, particularly those targeting the central nervous system.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 1-Boc-4-(2-chloro-5-methoxybenzyl)piperidine depends on its specific application
Binding: The compound may bind to active sites on enzymes or receptors, modulating their activity.
Inhibition: It can act as an inhibitor, blocking the function of specific enzymes or receptors.
Activation: In some cases, the compound may activate certain pathways, leading to downstream effects.
Comparaison Avec Des Composés Similaires
1-Boc-4-(2-chloro-5-methoxybenzyl)piperidine can be compared with other piperidine derivatives, such as:
1-Boc-4-(2-chlorobenzyl)piperidine: Similar structure but lacks the methoxy group, which can influence its reactivity and biological activity.
1-Boc-4-(2-methoxybenzyl)piperidine:
1-Boc-4-benzylpiperidine: Lacks both the chlorine and methoxy groups, making it less versatile in certain synthetic applications.
The presence of both the chlorine and methoxy groups in this compound makes it unique and potentially more useful in specific chemical and biological contexts.
Propriétés
Formule moléculaire |
C18H26ClNO3 |
|---|---|
Poids moléculaire |
339.9 g/mol |
Nom IUPAC |
tert-butyl 4-[(2-chloro-5-methoxyphenyl)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H26ClNO3/c1-18(2,3)23-17(21)20-9-7-13(8-10-20)11-14-12-15(22-4)5-6-16(14)19/h5-6,12-13H,7-11H2,1-4H3 |
Clé InChI |
GTPJWEKKNPTZIA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)CC2=C(C=CC(=C2)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[4-Bromo-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13683363.png)





![8-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13683406.png)




![Ethyl [4-(Trifluoromethyl)phenyl]sulfonylcarbamate](/img/structure/B13683436.png)
